乳酸钠

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

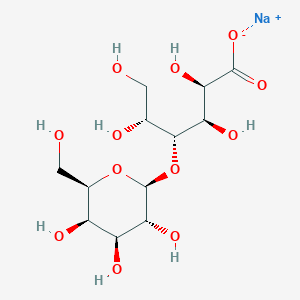

Sodium lactobionate is a white crystalline powder . It is a disaccharide formed from gluconic acid and galactose . It is used in the synthesis of other chemicals and as a preservative in skincare products .

Synthesis Analysis

Sodium lactobionate is obtained by bioconversion through the enzymatic complex glucose-fructose-oxidoreductase (GFOR)/gluconolactonase (GL) present in calcium alginate immobilized cells of Zymomonas mobilis . In the reactions catalyzed by this enzyme system, the medium pH must be controlled at slightly acid values .Molecular Structure Analysis

The molecular formula of Sodium lactobionate is C12H21NaO12 . The structural identities of the lactobionate salts were determined by high resolution mass spectrometry, in addition to the 13C and 1H NMR analysis .Chemical Reactions Analysis

The characterization demonstrates the selectivity of the enzymatic reaction of GFOR/GL of Z. mobilis, in the production of lactobionic acid and its salts .Physical And Chemical Properties Analysis

Sodium lactobionate is a white or off-white crystalline powder . Its molecular weight is 380.28 g/mol .科学研究应用

生物生产和表征

乳酸钠是通过涉及在 Zymomonas mobilis 细胞中发现的酶复合物葡萄糖-果糖氧化还原酶 (GFOR)/葡萄糖酸内酯酶 (GL) 的生物转化过程获得的。该酶促过程具有高度选择性,可产生乳糖酸及其盐,包括乳酸钠,具有显着的收率和纯度。由于该过程的选择性和效率,这种生物生产对于制药应用至关重要 (Delagustin et al., 2017)。

通过电渗析生产乳糖酸

乳酸钠的一个显着应用是通过双极膜电渗析 (BMED) 生产乳糖酸 (LBA)。该过程涉及在负载在介孔二氧化硅上的金纳米颗粒上对乳糖进行有氧氧化,从乳酸钠溶液中产生 LBA。该方法突出了有效生产 LBA 的潜力,这在食品、制药和化学工业中至关重要 (Gutiérrez et al., 2013)。

稳定性和应力测试

乳酸钠在各种条件下的稳定性对其制药应用至关重要。加速和长期稳定性研究表明,乳酸钠在不同的温度和湿度条件下保持稳定。应力测试进一步揭示了其对 pH、温度、氧化和紫外线照射变化的稳定性,这对于其在药物制剂中的使用至关重要 (Delagustin et al., 2019)。

LBA 生产中的离子交换

使用强阳离子交换树脂进行离子交换展示了另一种从乳酸钠生产乳糖酸的方法。该技术有效地从溶液中去除钠,将乳酸钠转化为其酸形式。当酸形式优于盐形式时,这种方法是相关的 (Gutiérrez et al., 2015)。

物理性质

了解乳酸钠溶液的物理性质,例如密度、粘度和折射率,对于各种应用至关重要。这些随温度和浓度变化的性质对于设计制药和化学工业中的工艺和产品至关重要 (Han et al., 2016)。

对糖阴离子构象的影响

乳酸钠与各种阳离子的相互作用影响碳水化合物阴离子的构象。这种相互作用对于理解乳酸盐在不同制剂和环境中的行为非常重要,这对于制药和化学应用非常重要 (Wieczorek et al., 1996)。

作用机制

Target of Action

Sodium lactobionate, a salt of lactobionic acid, primarily targets cells in the human body and various microorganisms. It is known to interact with mineral cations such as calcium, potassium, and sodium . In the pharmaceutical industry, it is used as an excipient for formulation . For example, the antibiotic erythromycin is used as the salt erythromycin lactobionate when intravenously delivered .

Mode of Action

Sodium lactobionate works by providing osmotic support and preventing cell swelling . It is added to organ preservation solutions such as Viaspan or CoStorSol . In the case of erythromycin lactobionate, it is suitable for intravenous administration .

Biochemical Pathways

Lactobionic acid, from which sodium lactobionate is derived, is a disaccharide formed from gluconic acid and galactose . It can be formed by oxidation of lactose . The carboxylate anion of lactobionic acid is known as lactobionate .

Pharmacokinetics

In the case of erythromycin lactobionate, it is known that erythromycin is concentrated in the liver and excreted in the bile . From 12 to 15 percent of intravenously administered erythromycin is excreted in active form in the urine .

Result of Action

The result of sodium lactobionate’s action is largely dependent on its application. In organ preservation solutions, it provides osmotic support and prevents cell swelling . As a component of pharmaceutical formulations, it can enhance the stability and effectiveness of the active ingredient .

Action Environment

The action of sodium lactobionate can be influenced by various environmental factors. For instance, in the production of lactobionic acid, the control of pH and temperature is crucial for high yield . Furthermore, the stability of sodium lactobionate can be affected by factors such as storage conditions and the presence of other substances in the solution .

未来方向

Lactobionic acid and its salts have several applications in the pharmaceutical area . There is a growing interest in the academic community and industry research sectors in the application of LBA as a food ingredient . Further studies on the safety of consumption should be carried out in coming years in order to elucidate its toxicological aspects and to extend the technological possibilities of the food processing industry .

生化分析

Biochemical Properties

Sodium lactobionate is a product of lactobionic acid, a disaccharide formed from gluconic acid and galactose . It interacts with various biomolecules in its role as a biochemical reactant. For instance, it forms salts with mineral cations such as calcium, potassium, and zinc .

Cellular Effects

Sodium lactobionate has been found to have effects on various types of cells. For example, it has been used in organ preservation solutions to provide osmotic support and prevent cell swelling . It also has been reported to decrease cellular injury in preserved tissue for organ transplantation .

Molecular Mechanism

The molecular mechanism of sodium lactobionate involves its interaction with biomolecules. As a salt of lactobionic acid, it can form salts with mineral cations, influencing cellular function .

Temporal Effects in Laboratory Settings

Sodium lactobionate has been found to be stable for six months in analyses considering the accelerated (40 °C and 75% RH) and long-term (30 °C and 75% RH) stability studies .

Metabolic Pathways

Sodium lactobionate is involved in the metabolic pathways of lactobionic acid, a sugar acid. It is synthesized by oxidation of the free aldehyde group of lactose .

Transport and Distribution

As a salt of lactobionic acid, it is known to provide osmotic support and prevent cell swelling, suggesting it may interact with cellular transport mechanisms .

Subcellular Localization

Given its role in providing osmotic support and preventing cell swelling, it may be localized in areas of the cell where osmoregulation is critical .

属性

| { "Design of the Synthesis Pathway": "Sodium lactobionate can be synthesized by reacting lactobionic acid with sodium hydroxide.", "Starting Materials": [ "Lactobionic acid", "Sodium hydroxide" ], "Reaction": [ "Dissolve lactobionic acid in water", "Add sodium hydroxide to the solution", "Heat the mixture to 80-90°C for 2-3 hours", "Cool the mixture and filter the precipitated sodium lactobionate", "Wash the precipitate with water and dry it" ] } | |

| 27297-39-8 | |

分子式 |

C12H23NaO13 |

分子量 |

398.29 g/mol |

IUPAC 名称 |

sodium;2,3,5,6-tetrahydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoate;hydrate |

InChI |

InChI=1S/C12H22O12.Na.H2O/c13-1-3(15)10(7(18)8(19)11(21)22)24-12-9(20)6(17)5(16)4(2-14)23-12;;/h3-10,12-20H,1-2H2,(H,21,22);;1H2/q;+1;/p-1 |

InChI 键 |

SYHQNAQDMATZMZ-UHFFFAOYSA-M |

SMILES |

C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C(=O)[O-])O)O)O)O)O)O.[Na+] |

规范 SMILES |

C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C(=O)[O-])O)O)O)O)O)O.O.[Na+] |

溶解度 |

not available |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2-chlorophenyl)-6-({5-[(3,5-dimethyl-4-isoxazolyl)methyl]-2-furyl}carbonyl)-5,6,7,8-tetrahydropyrazolo[1,5-a]pyrido[3,4-d]pyrimidin-9(1H)-one](/img/structure/B2935971.png)

![1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-phenylbutan-1-one](/img/structure/B2935972.png)

![N-(3-chloro-4-methylphenyl)-2-[3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2935974.png)

![N-[4-(Aminomethyl)oxan-4-yl]-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide;hydrochloride](/img/structure/B2935978.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-((5-(thiophen-2-yl)pyridin-3-yl)methyl)urea](/img/structure/B2935980.png)

![N-(3-(isoxazol-4-yl)propyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2935981.png)

![N-[bis(2-chlorophenyl)-1,3-thiazol-2-yl]-2-chloroacetamide](/img/structure/B2935984.png)

![(3aR)-5-(2-hydroxyphenyl)-3a-methyl-6-[3-(trifluoromethyl)benzoyl]hexahydropyrrolo[2,3-b]pyrrol-2(1H)-one](/img/structure/B2935988.png)

![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide](/img/structure/B2935991.png)